N'-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide
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Overview
Description
N’-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties. This specific compound, due to its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide typically involves the reaction of benzohydrazide with a suitable benzodiazepine precursor. One common method includes the condensation of 1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-carboxylic acid with benzohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzodiazepine derivatives with new functional groups.
Scientific Research Applications
N’-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N’-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Another benzodiazepine derivative with similar structural features.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Known for its use as an n-type dopant in organic electronics
Uniqueness
N’-(1,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)benzohydrazide is unique due to its specific substitution pattern on the benzodiazepine ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Properties
Molecular Formula |
C18H20N4O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N'-(1,2-dimethyl-2,3-dihydro-1,5-benzodiazepin-4-yl)benzohydrazide |
InChI |
InChI=1S/C18H20N4O/c1-13-12-17(19-15-10-6-7-11-16(15)22(13)2)20-21-18(23)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,20)(H,21,23) |
InChI Key |
DOLWATWJUVANPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NC2=CC=CC=C2N1C)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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